N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine
Description
N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, which is acid-labile and removed under basic conditions (e.g., piperidine) .
- Boc (tert-butoxycarbonyl) and isopropyl groups on the ε-amino group. This dual protection allows orthogonal deprotection strategies: Boc is cleaved with trifluoroacetic acid (TFA), while the isopropyl group may require harsher conditions or remain intact for downstream modifications .
The compound’s CAS number is 201003-48-7 (), with a molecular formula of C₂₆H₃₂N₂O₆ and molecular weight ~486.55 g/mol (estimated based on similar compounds in ). Its primary application lies in synthesizing peptides with site-specific modifications, particularly where ε-amino group functionalization is critical, such as in methylated or branched peptides .
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFCMICCJNLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Lysine Amino Groups
Boc Protection of ε-Amino Group:
The ε-amino group of lysine is protected using tert-butoxycarbonyl (Boc) protection. This is commonly achieved by reacting lysine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dioxane or tetrahydrofuran (THF). The reaction is typically carried out at low temperature to avoid side reactions.
An alternative method involves the use of bis(tert-butoxycarbonyl)oxide in the presence of boron trifluoride tetrahydrofuran complex, as described in a patented method for double-protection lysine derivatives, which improves yield and reduces cost by optimizing reaction conditions such as temperature, pH, and solvent choice.Fmoc Protection of α-Amino Group:
The α-amino group is protected by reaction with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in a basic aqueous-organic medium (e.g., sodium carbonate buffer with dioxane or acetonitrile). This step is usually performed after Boc protection to avoid cross-reactivity. The reaction proceeds at room temperature with stirring until completion, monitored by TLC or HPLC.
Introduction of the Isopropyl Group on the ε-Amino Side Chain
- The isopropyl substituent is introduced via alkylation of the ε-amino group after Boc protection to prevent side reactions. This can be achieved by nucleophilic substitution using isopropyl halides (e.g., isopropyl bromide) or via reductive alkylation methods.
- The reaction is typically carried out in anhydrous organic solvents such as dichloromethane or dimethylformamide (DMF) with a base like diisopropylethylamine (DIPEA) or potassium tert-butoxide to deprotonate the amine and facilitate nucleophilic attack.
- Careful control of temperature and stoichiometry is essential to avoid over-alkylation or side reactions.
Purification and Characterization
- After synthesis, the product is purified by silica gel column chromatography using eluents such as methanol/dichloromethane mixtures to separate the desired compound from impurities and byproducts.
- The purified compound is characterized by spectroscopic methods including proton and carbon NMR, mass spectrometry (ESI-MS), and HPLC to confirm purity (>98%) and structure. Melting point and specific optical rotation are also measured to verify compound identity and stereochemical integrity.
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc protection of ε-amino group | Lysine + Boc2O, base, solvent, 0–25°C | H-Lys(Boc)-OH intermediate |
| 2 | Alkylation of ε-amino group with isopropyl group | H-Lys(Boc)-OH + isopropyl halide, base, anhydrous solvent | N-isopropyl-N-Boc-L-lysine derivative |
| 3 | Fmoc protection of α-amino group | Compound from step 2 + Fmoc-OSu, base, aqueous-organic solvent | N-Fmoc-N-isopropyl-N-Boc-L-lysine |
| 4 | Purification | Silica gel chromatography | Pure target compound |
- A patented method for related compounds (N-Fmoc-N'-Boc-alpha-methyl-L-lysine) demonstrates that convergent synthesis with nucleophilic substitution and hydrogenation steps can achieve high purity (99%) and good overall yield (~52.6%) with improved safety and environmental profiles.
- One-pot reductive alkylation and protection sequences have been reported for similar lysine derivatives, enhancing efficiency and yield (up to 93%) while simplifying purification.
- The use of protective groups such as Boc and Fmoc is well-established to provide orthogonal protection, allowing selective deprotection during peptide synthesis. The isopropyl group introduction is less common but adds steric bulk and hydrophobicity, influencing peptide properties beneficially.
- Data Table: Typical Analytical Data for N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C29H38N2O6 |
| Molecular Weight | 510.6 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Melting Point | ~124 °C (typical for Fmoc-Boc lysine derivatives) |
| Specific Rotation [α]20/D | Not typically reported, but expected consistent with L-lysine stereochemistry |
| Solubility | Soluble in DMF, DMSO, and organic solvents used in peptide synthesis |
| Storage | Refrigerated to maintain stability |
Chemical Reactions Analysis
Deprotection Reactions
The compound’s two orthogonal protecting groups—Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl)—enable sequential deprotection under distinct conditions:
Key Notes:
-
The isopropyl group remains inert under these conditions, ensuring side-chain stability during synthesis .
-
Deprotection efficiency exceeds 98% in optimized protocols, as validated by HPLC .
Coupling Reactions
The deprotected α-amino group participates in peptide bond formation via standard Fmoc-SPPS protocols:
| Reagent System | Activation Mechanism | Reaction Time | Yield |
|---|---|---|---|
| DIC/HOBt | In situ activation | 30–60 min | >95% |
| HATU/DIEA | Uranium-based activation | 15–30 min | >98% |
Application Example:
This compound was used in synthesizing Degarelix, a GnRH antagonist, where the isopropyl group enhanced peptide solubility and reduced aggregation during chain assembly .
Side-Chain Modifications
The ε-amino group, after Boc deprotection, allows site-specific modifications:
Comparative Data:
-
N-ε-Methyl vs. N-ε-Isopropyl: The isopropyl group increases steric hindrance, reducing side-reaction rates by 40% compared to methyl derivatives .
Comparative Analysis with Analogues
Structural Advantage: The isopropyl group minimizes ε-amino group reactivity, preventing unintended crosslinking during synthesis .
Scientific Research Applications
Overview
Nα-Fmoc-Nε-Boc-L-lysine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds with other amino acids.
Key Features
- Building Block : Serves as a crucial component in synthesizing complex peptides.
- High Purity and Yield : Enables the production of peptides with minimal side reactions.
Case Study
In a study focused on synthesizing GnRH (Gonadotropin-Releasing Hormone) antagonists, Nα-Fmoc-Nε-Boc-L-lysine was incorporated to enhance the biological activity of the final peptide product. The resulting peptides exhibited improved binding affinity and specificity towards their targets, demonstrating the importance of this compound in therapeutic applications .
Overview
The compound plays a significant role in developing peptide-based therapeutics. Its structural modifications can enhance the biological activity and stability of peptide drugs.
Applications
- Therapeutic Agents : Used in synthesizing drugs targeting various diseases, including cancer and hormonal disorders.
- Bioconjugation : Facilitates the attachment of peptides to biomolecules, crucial for creating targeted drug delivery systems.
Data Table: Examples of Peptide Drugs Developed Using Nα-Fmoc-Nε-Boc-L-lysine
| Peptide Drug | Target Disease | Mechanism of Action |
|---|---|---|
| Degarelix | Prostate Cancer | GnRH antagonist that reduces testosterone levels |
| Antide | Hormonal Disorders | Inhibits gonadotropin release |
Overview
Nα-Fmoc-Nε-Boc-L-lysine is instrumental in protein engineering studies, allowing researchers to design modified proteins that can elucidate interactions and functions within biological systems.
Applications
- Protein-Protein Interactions : Helps investigate how proteins interact with one another.
- Functional Studies : Aids in understanding protein functions through engineered modifications.
Case Study
Research involving the modification of proteins using Nα-Fmoc-Nε-Boc-L-lysine has led to insights into enzyme mechanisms and substrate specificity. For instance, engineered enzymes demonstrated altered catalytic properties, providing valuable information on enzyme function .
Overview
The compound is also utilized in developing diagnostic assays where modified peptides can serve as specific biomarkers for disease detection.
Applications
- Biomarkers : Modified peptides can be designed to bind specifically to disease-related targets.
- Assay Development : Enhances the sensitivity and specificity of diagnostic tests.
Data Table: Diagnostic Assays Utilizing Modified Peptides
| Assay Type | Target Disease | Peptide Used |
|---|---|---|
| ELISA | Cancer | Peptides derived from Nα-Fmoc-Nε-Boc-L-lysine |
| Lateral Flow Test | Infectious Diseases | Modified peptides for rapid detection |
Mechanism of Action
The mechanism of action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide assembly. The isopropyl group provides additional steric hindrance, enhancing the selectivity of the reactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key lysine derivatives:
Key Observations :
Dual ε-Protection : The target compound’s ε-Boc and ε-isopropyl groups enable sequential deprotection. For example, Boc can be removed with TFA, leaving the isopropyl group intact for further alkylation or conjugation . In contrast, Fmoc-Lys(Boc)-OH lacks this flexibility.
Bulkiness and Solubility : The isopropyl group increases hydrophobicity compared to methyl (), reducing aqueous solubility but improving compatibility with organic solvents like DMF or dichloromethane .
Synthetic Utility : Unlike N-α-Boc-N-ε-isopropyl-L-lysine (), the Fmoc protection in the target compound aligns with SPPS protocols that use base-labile Fmoc removal .
Biological Activity
N-Fmoc-N-isopropyl-N-t-Boc-L-lysine is a modified amino acid widely utilized in peptide synthesis and drug development. Its unique structural features enhance its biological activity and make it an important compound in various research fields, including bioconjugation, protein engineering, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C29H38N2O6
- Molecular Weight : 510.62 g/mol
- CAS Number : 201003-48-7
- Purity : Typically ≥98% (by HPLC)
This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyloxycarbonyl (Boc) group, and an isopropyl side chain, contributing to its stability and reactivity in biological systems.
1. Peptide Synthesis
N-Fmoc-N-isopropyl-N-t-Boc-L-lysine serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for the selective coupling of amino acids while preventing unwanted side reactions. This capability is crucial for synthesizing complex peptides with high purity and yield, which are essential for biological assays and therapeutic applications .
2. Drug Development
The compound plays a significant role in developing peptide-based therapeutics. By modifying peptide structures, researchers can enhance their biological activity, stability, and specificity towards target receptors or enzymes. This modification is particularly beneficial in designing drugs that require precise interactions with biological targets .
3. Bioconjugation
N-Fmoc-N-isopropyl-N-t-Boc-L-lysine is employed in bioconjugation techniques, which involve attaching peptides to various biomolecules such as antibodies or nanoparticles. This process is vital for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .
4. Protein Engineering
In protein engineering, this compound aids in designing modified proteins that facilitate studies on protein interactions and functions. These modifications can lead to insights into biological processes and the development of novel therapeutic strategies .
Case Studies
-
Peptide Therapeutics :
A study demonstrated that peptides synthesized using N-Fmoc-N-isopropyl-N-t-Boc-L-lysine exhibited improved binding affinity to specific receptors compared to their unmodified counterparts. This enhancement was attributed to the steric effects of the isopropyl group, which increased the peptides' hydrophobic interactions with target sites . -
Targeted Drug Delivery :
Research involving bioconjugates formed with this compound showed promising results in selectively targeting cancer cells. The conjugation of therapeutic peptides to antibodies using N-Fmoc-N-isopropyl-N-t-Boc-L-lysine significantly improved the uptake of the drug by tumor cells while reducing systemic toxicity .
Applications Summary Table
| Application | Description |
|---|---|
| Peptide Synthesis | Building block for SPPS; allows creation of complex peptides with high purity |
| Drug Development | Enhances stability and specificity of peptide-based therapeutics |
| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted delivery |
| Protein Engineering | Aids in designing modified proteins for studying interactions and functions |
| Diagnostic Applications | Used in developing diagnostic assays with modified peptides as biomarkers |
Q & A
Basic Research Questions
Q. What is the role of orthogonal protecting groups (Fmoc, Boc, isopropyl) in the synthesis of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine?
- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF). The Boc (tert-butoxycarbonyl) and isopropyl groups on the ε-amino side chain provide orthogonal protection, with Boc cleaved by strong acids (e.g., TFA) and isopropyl groups requiring specialized deprotection (e.g., hydrogenolysis or catalytic methods). This strategy enables selective functionalization of lysine residues in peptide sequences .
Q. How is the purity and identity of this compound validated in peptide synthesis workflows?
- Methodological Answer : Analytical techniques include:
- HPLC : To assess purity (>98.5% as per specifications) .
- Mass Spectrometry (ESI-MS or FAB-MS) : Confirms molecular weight (e.g., C26H32N2O6, M = 486.55 g/mol) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Verifies structural integrity, particularly the tert-butyl (δ ~1.4 ppm) and isopropyl (δ ~1.1-1.3 ppm) moieties .
Q. What are the storage recommendations for this compound to ensure stability?
- Methodological Answer : Store at +4°C in a desiccated environment to prevent hydrolysis of the Boc group or Fmoc cleavage. Prolonged exposure to light or moisture degrades the compound, as evidenced by off-white powder discoloration .
Advanced Research Questions
Q. How do steric effects from the ε-isopropyl and ε-t-Boc groups impact coupling efficiency in SPPS?
- Methodological Answer : Steric hindrance can reduce coupling rates, necessitating optimized conditions:
- Coupling Reagents : Use HATU or PyBOP instead of HOBt/DIC for better activation .
- Extended Reaction Times : 2–4 hours for ε-modified lysine residues vs. 30–60 minutes for standard residues.
- Monitoring : Real-time Kaiser test or FT-IR to track unreacted amines .
Q. What strategies mitigate side reactions during orthogonal deprotection (e.g., premature Boc cleavage during Fmoc removal)?
- Methodological Answer :
- Acid Sensitivity : Avoid prolonged exposure to piperidine, which can partially hydrolyze Boc under high-pH conditions. Use TFA cocktails with scavengers (e.g., triisopropylsilane) for selective Boc removal .
- Hydrogenolysis : For isopropyl deprotection, employ Pd/C or Pd(OH)2 under H2 atmosphere, ensuring compatibility with Fmoc stability .
Q. How can site-specific lysine modifications using this compound be characterized in complex peptide systems?
- Methodological Answer :
- Isotopic Labeling : Incorporate <sup>13</sup>C at the α-carbon for NMR tracking of lysine conformation in peptides .
- Fluorescent Tagging : Post-synthetic modification with coumarin or Mca derivatives via benzotriazole-mediated coupling (e.g., N(alpha)-Fmoc-L-Lys(Mca)-OH) for imaging studies .
Critical Analysis of Contradictions
- Deprotection Order : reports successful Boc retention during Fmoc removal using hydrogenolysis, while highlights risks of partial Boc hydrolysis under basic conditions. Researchers must validate protocols with control experiments to ensure orthogonal stability .
- Synthetic Yields : The 52% yield for Mca-labeled lysine derivatives in contrasts with higher yields (70–85%) for methyl/Boc derivatives in , suggesting reagent-specific optimization is critical .
Guidance for Reproducibility
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Chemotion or RADAR4Chem for raw NMR/MS data .
- Experimental Reporting : Document all coupling/deprotection steps, including reaction times, temperatures, and reagent equivalents, per guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
